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Compound of Interest

Compound Name: 4-Allyloxybenzaldehyde

Cat. No.: B1266427

For researchers and professionals in drug development and chemical sciences, Nuclear
Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.
This guide provides a comparative analysis of the tH and 3C NMR spectra of 4-
Allyloxybenzaldehyde, alongside related benzaldehyde derivatives, supported by
experimental data and protocols.

'H and **C NMR Spectral Data Comparison

The chemical shifts (8) in NMR spectroscopy are indicative of the electronic environment of the
nuclei. Below is a comparison of the *H and 13C NMR spectral data for 4-
Allyloxybenzaldehyde and its structural analogs. The data is presented for spectra recorded
in deuterated chloroform (CDCIs), a common solvent for NMR analysis.

Table 1: *H NMR Chemical Shift Data (ppm) in CDCls
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Compound Aldehyde (-CHO) Aromatic (Ar-H) AllyliBenzylIMethyl
6.07 (m, 1H), 5.44
4- 7.84 (d, 2H), 7.03 (d,
9.88 (s, 1H) (dd, 1H), 5.33 (dd,
Allyloxybenzaldehyde 2H)
1H), 4.63 (dt, 2H)
4- 7.84 (d, 2H), 7.00 (d,
9.88 (s, 1H) 3.89 (s, 3H)[1]
Methoxybenzaldehyde 2H)
4-
7.83 (d, 2H), 7.07 (d, 7.45-7.30 (m, 5H),
Benzyloxybenzaldehy  9.88 (s, 1H)
2H) 5.14 (s, 2H)[2]
de
4- ~7.8 (d, 2H), ~6.9 (d,
~9.8 (s, 1H) ~5.8 (br s, 1H, -OH)
Hydroxybenzaldehyde 2H)

Table 2: 13C NMR Chemical Shift Data (ppm) in CDCls

Compound

Aldehyde (C=0)

Aromatic (Ar-C)

AllylIBenzylIMethyl

4-

163.8, 132.0, 130.0,

190.8 132.5,118.4,69.0
Allyloxybenzaldehyde 115.1
4- 164.6, 132.0, 129.9,

190.9 55.6[1]
Methoxybenzaldehyde 114.3
4- 163.8, 136.2, 132.0,
Benzyloxybenzaldehy 190.8 130.0, 128.8, 128.3, 70.3
de 127.5,115.2
4- ~162, ~133, ~130,

~191
Hydroxybenzaldehyde ~116

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring *H and 3C NMR spectra of 4-

Allyloxybenzaldehyde.

1. Sample Preparation:
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» Dissolve approximately 5-10 mg of 4-Allyloxybenzaldehyde in 0.6-0.7 mL of deuterated
chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

» Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

e The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
e For *H NMR, standard acquisition parameters are used.

e For 3C NMR, a proton-decoupled sequence is employed to simplify the spectrum.
3. Data Acquisition:

e Acquire the Free Induction Decay (FID) for both *H and *3C nuclei.

e The number of scans for *H NMR is typically 8-16, while for 3C NMR, a larger number of
scans (e.g., 128 or more) is required due to the low natural abundance of the 13C isotope.

4. Data Processing:

o Perform a Fourier transform on the acquired FID to obtain the NMR spectrum.
e Phase and baseline correct the spectrum.

o Calibrate the chemical shift scale using the TMS signal at O ppm.

 Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Visualizing the NMR Analysis Workflow and
Molecular Structure

The following diagrams illustrate the logical workflow of an NMR experiment and the chemical
structure of 4-Allyloxybenzaldehyde with atom numbering for NMR peak assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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allyloxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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